molecular formula C16H14ClN3O3S B2694607 4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide CAS No. 2034546-17-1

4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide

Cat. No. B2694607
CAS RN: 2034546-17-1
M. Wt: 363.82
InChI Key: CTHPMHZPECQQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The compound has gained significant attention in scientific research due to its potential application in cancer treatment.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thienopyrimidine derivatives, including those similar to the compound , involves various chemical reactions aimed at creating compounds with potential biological activities. For example, a study by Abu‐Hashem et al. (2020) discusses the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, highlighting their analgesic and anti-inflammatory activities due to cyclooxygenase inhibition (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Konno et al. (1989) synthesized 4-chlorothieno[2,3-d]pyrimidines with antifungal activity, indicating the compound's utility in developing antifungal agents (Konno, Tsunoda, Watanabe, Yamanaka, Fujita, Ohtsuka, & Asano, 1989).

Biological Applications

The biological activities of thienopyrimidine derivatives are a significant area of interest. Huang et al. (2020) explored the antiproliferative activity of a closely related compound against various cancer cell lines, demonstrating its potential as an anticancer agent (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020). This research underscores the compound's relevance in designing new therapeutic agents.

Furthermore, the study of substituted thienopyrimidines for their antimicrobial and anti-inflammatory properties highlights the broad applicability of these compounds in addressing various medical challenges, including microbial infections and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

properties

IUPAC Name

4-chloro-2-methoxy-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-23-13-8-10(17)2-3-11(13)15(21)18-5-6-20-9-19-12-4-7-24-14(12)16(20)22/h2-4,7-9H,5-6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPMHZPECQQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.